6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine
Description
Molecular Formula: C₁₂H₉F₃N₂O Molar Mass: 254.21 g/mol Structural Features: This compound consists of a pyridine ring substituted with an amine group at the 3-position and a phenoxy group at the 6-position. The phenoxy moiety is further modified with a trifluoromethyl (-CF₃) group at the para position. The -CF₃ group is a strong electron-withdrawing substituent, enhancing the compound’s stability and influencing its electronic properties.
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenoxy]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-1-4-10(5-2-8)18-11-6-3-9(16)7-17-11/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOPRCGERKPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652966-33-1 | |
| Record name | 6-[4-(trifluoromethyl)phenoxy]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)phenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the amine group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Lipophilicity : The -CF₃ group increases logP (lipophilicity) compared to -OCH₃ or -NH₂ substituents, improving membrane permeability but possibly reducing aqueous solubility.
- Metabolic Stability: Fluorinated groups like -CF₃ resist oxidative metabolism, offering longer half-lives than non-fluorinated analogs (e.g., tert-butyl) .
Challenges and Limitations
- Solubility: The -CF₃ group’s hydrophobicity may necessitate formulation adjustments (e.g., salt formation) for intravenous administration.
- Synthetic Complexity: Fluorinated compounds often require specialized reagents (e.g., Selectfluor®), increasing production costs compared to non-fluorinated analogs.
Biological Activity
6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine, with CAS number 652966-33-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a pyridine ring substituted with a trifluoromethyl phenoxy group, contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F3N, and it has a molecular weight of approximately 253.22 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have effective antimicrobial properties against various bacterial strains.
- Anticancer Activity : The compound has been explored for its potential in inhibiting cancer cell proliferation, with some studies indicating promising results against specific cancer lines.
Antimicrobial Activity
A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be competitive compared to standard antibiotics.
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 15.0 | 2 |
This data indicates that while the compound shows activity, it may not surpass established antibiotics but could serve as a lead for further development .
Anticancer Activity
In vitro evaluations have demonstrated that this compound inhibits cell growth in various cancer cell lines. For instance, in studies involving leukemia cell lines, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 10 nM, indicating strong anticancer potential .
| Cancer Cell Line | GI50 (nM) |
|---|---|
| CCRF-CEM (Leukemia) | 10 |
| MCF-7 (Breast Cancer) | 25 |
These findings suggest that the compound could be developed further for therapeutic applications in oncology .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating enzyme activity or receptor interactions critical for cellular proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains, demonstrating its potential as an alternative treatment option in antibiotic-resistant infections.
- Cancer Cell Line Studies : In a controlled laboratory setting, various cancer cell lines were treated with different concentrations of the compound, revealing dose-dependent inhibition of cell growth and induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
